

# In-Depth Technical Guide: P-CAB Agent 2 (Keverprazan)

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## Compound of Interest

Compound Name: P-CAB agent 2

Cat. No.: B10856439

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This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the potassium-competitive acid blocker (P-CAB), **P-CAB agent 2**, also known as Keverprazan.

## Chemical Structure and Identification

**P-CAB agent 2**, systematically named 1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine, is a potent, orally active inhibitor of the gastric H<sup>+</sup>/K<sup>+</sup>-ATPase.<sup>[1][2][3][4]</sup> Its hydrochloride salt is identified by the CAS number 2209911-80-6.<sup>[1][2][5][6]</sup>

Chemical Structure (Keverprazan Hydrochloride)

Table 1: Chemical Identification of **P-CAB Agent 2** (Keverprazan)

Identifier	Value
Common Name	P-CAB agent 2, Keverprazan
CAS Number	2209911-80-6 (hydrochloride salt)[1][2][5][6]
Molecular Formula	C22H26ClFN2O4S (hydrochloride salt)[2][5][6]
Molecular Weight	468.97 g/mol (hydrochloride salt)[5][6]
IUPAC Name	1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine hydrochloride
SMILES	<chem>Cl.O=S(N1C(C2=C(F)C=CC=C2)=CC(CNC)=C1)(C1=CC(OCCOC)=CC=C1)=O</chem> [5]

## Synthesis of Keverprazan

The synthesis of Keverprazan involves a multi-step process, beginning with the formation of a key pyrrole intermediate, followed by sulfonylation and reductive amination.[3] The synthesis of the core pyrrole fragment has been described in the scientific literature, providing a basis for the overall synthetic route.

## Synthesis of the Pyrrole Aldehyde Intermediate

A foundational step in the synthesis of many P-CABs, including the structural class to which Keverprazan belongs, is the creation of a substituted pyrrole-3-carbaldehyde. A general method for this has been reported by Arikawa et al. and is adaptable for the synthesis of the necessary precursor for Keverprazan.

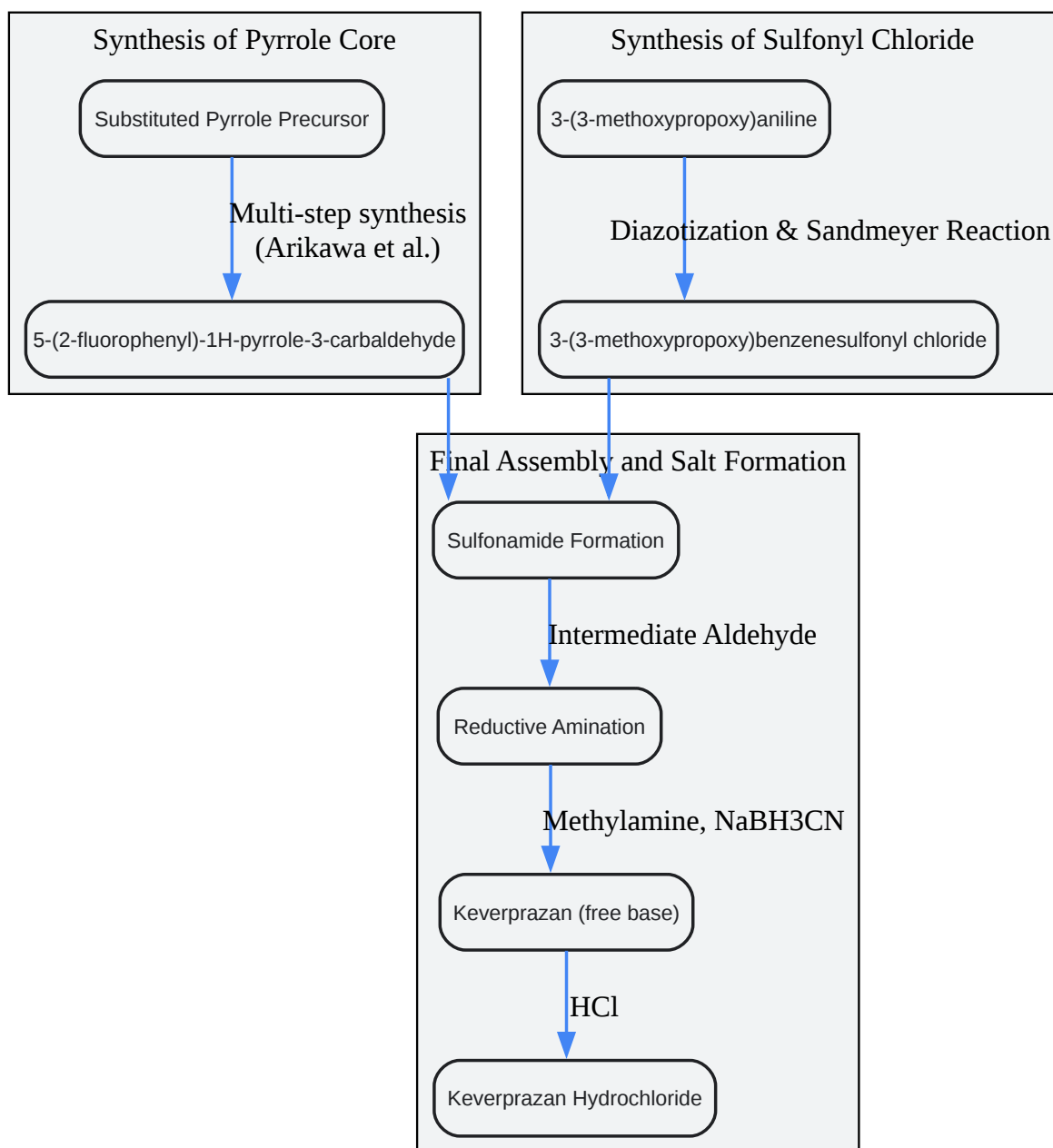
## Overall Synthesis of Keverprazan Hydrochloride

The following is a representative synthesis of Keverprazan hydrochloride, based on publicly available information.

### Experimental Protocol: Synthesis of Keverprazan Hydrochloride

- **Sulfonylation:** A suitable pyrrole derivative is coupled with a substituted benzenesulfonyl chloride.

- Reductive Amination: The resulting aldehyde is then reacted with methylamine, and the intermediate imine is reduced, for example with sodium cyanoborohydride, to yield Keverprazan.
- Salt Formation: The free base of Keverprazan is then treated with hydrochloric acid to furnish the hydrochloride salt.[3]



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Figure 1: Synthetic Workflow for Keverprazan Hydrochloride.

## Biological Activity and Quantitative Data

Keverprazan is a potent inhibitor of the gastric proton pump (H<sup>+</sup>/K<sup>+</sup>-ATPase) and also exhibits inhibitory activity against the hERG potassium channel at higher concentrations.

Table 2: In Vitro Biological Activity of **P-CAB Agent 2** (Keverprazan)

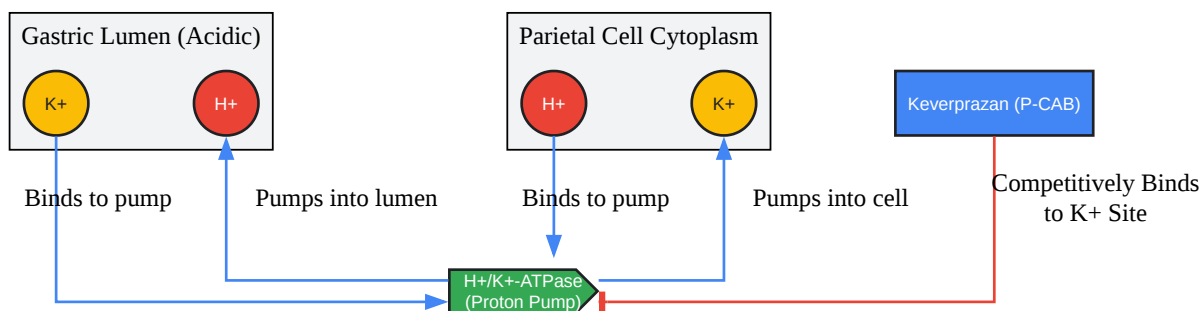
Target	Assay	IC50	Reference
H <sup>+</sup> /K <sup>+</sup> -ATPase	Enzyme Inhibition Assay	<100 nM	[1][2][6]
hERG Potassium Channel	Electrophysiology Assay	18.69 μM	[1][2][6]

Table 3: Pharmacokinetic Parameters of Keverprazan (Multiple Doses in Healthy Subjects)

Dose	Cmax (ng/mL)	Tmax (h)	t1/2 (h)	AUC (h*ng/mL)
20 mg/day (Day 7)	43.1 - 93.2	1.25 - 3	6.23 - 7.01	361 - 1131
40 mg/day (Day 7)	28.8 - 59.3	1.5 - 2	6.27 - 6.52	230 - 512

## Mechanism of Action

P-CABs, including Keverprazan, function by competitively and reversibly binding to the potassium-binding site of the H<sup>+</sup>/K<sup>+</sup>-ATPase in gastric parietal cells. This action prevents the exchange of intracellular H<sup>+</sup> for extracellular K<sup>+</sup>, thereby inhibiting the final step of gastric acid secretion. Unlike proton pump inhibitors (PPIs), the action of P-CABs is not dependent on an acidic environment for activation.



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Figure 2: Mechanism of Action of Keverprazan.

## Experimental Protocols

The following are representative protocols for key assays used to characterize P-CABs like Keverprazan.

### H<sup>+</sup>/K<sup>+</sup>-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the proton pump, typically isolated from gastric tissue.

#### Protocol: H<sup>+</sup>/K<sup>+</sup>-ATPase Inhibition Assay

- **Enzyme Preparation:** H<sup>+</sup>/K<sup>+</sup>-ATPase-rich microsomes are prepared from the gastric mucosa of a suitable animal model (e.g., hog or rabbit) through differential centrifugation.
- **Reaction Mixture:** The reaction is carried out in a buffer (e.g., Tris-HCl) containing MgCl<sub>2</sub>, KCl, and the test compound (Keverprazan) at various concentrations.
- **Initiation and Incubation:** The reaction is initiated by the addition of ATP. The mixture is incubated at 37°C for a defined period.
- **Termination and Measurement:** The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, often using a colorimetric method.

(e.g., Fiske-Subbarow method).

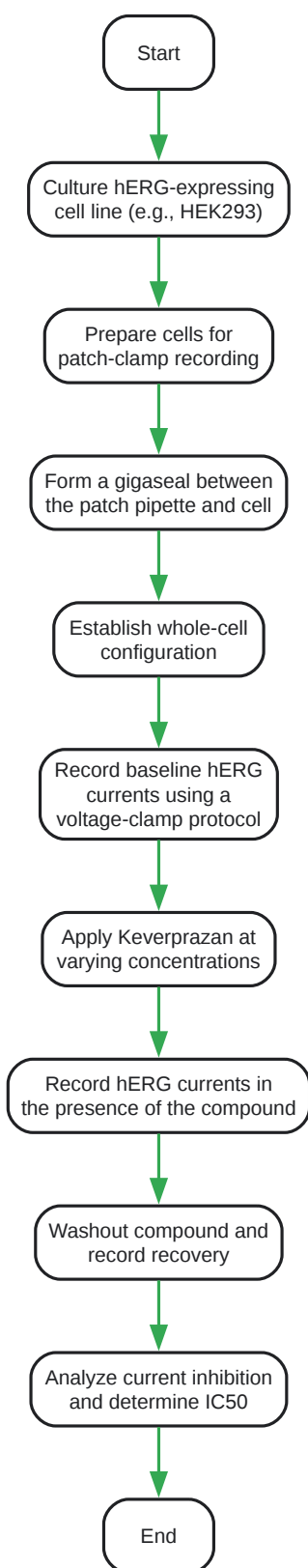
- **Data Analysis:** The percentage of inhibition is calculated by comparing the amount of Pi released in the presence of the test compound to that in a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

## hERG Potassium Channel Assay

This assay is crucial for assessing the potential cardiac side effects of a drug candidate. The patch-clamp technique is the gold standard for this evaluation.

Protocol: hERG Manual Patch-Clamp Assay

- **Cell Culture:** A stable cell line expressing the hERG potassium channel (e.g., HEK293 cells) is used.
- **Electrophysiology Setup:** Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
- **Recording Conditions:** Cells are bathed in an extracellular solution, and a glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.
- **Voltage Protocol:** A specific voltage protocol is applied to the cell to elicit hERG currents.
- **Compound Application:** The test compound (Keverprazan) is applied to the cell at various concentrations.
- **Data Analysis:** The effect of the compound on the hERG current (typically the tail current) is measured, and the concentration-response curve is used to determine the IC50 value.



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*Figure 3: Experimental Workflow for hERG Patch-Clamp Assay.*



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